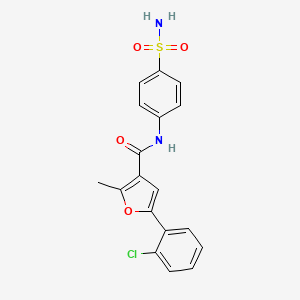

![molecular formula C13H8ClN3O4S B2504092 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 862807-44-1](/img/structure/B2504092.png)

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

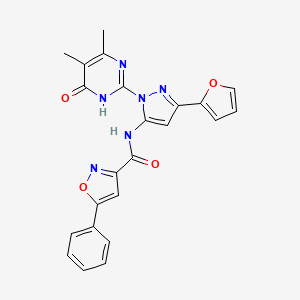

- N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic compound with potential biological activity.

- It contains a benzothiazole ring fused with a nitrofuran moiety.

Synthesis Analysis

- The compound is synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.

- Further, intermediate compounds are treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives.

Molecular Structure Analysis

- The compound’s structure includes a benzothiazole ring and a nitrofuran group.

- Analyzed using IR, 1H, 13C NMR, and mass spectral data.

Chemical Reactions Analysis

- The compound exhibits in vitro anti-inflammatory activity.

- It inhibits COX-1 and COX-2 enzymes and shows inhibition of albumin denaturation.

Applications De Recherche Scientifique

Anti-Leishmanial Activity

- N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, a class of compounds related to the target molecule, have shown significant in vitro anti-leishmanial activity against Leishmania major (Tahghighi et al., 2012).

Antibacterial Properties

- Nitrofurantoin® analogues, structurally similar to the target compound, have been studied for their antibacterial properties against various Gram-positive and Gram-negative bacteria (Hassan et al., 2020).

Enhancement of Sister-Chromatid Exchange

- Nitrofurans, a class to which the target compound is related, have been observed to increase sister-chromatid exchange in Chinese hamster ovary cells, suggesting potential genetic implications (Shirai & Wang, 1980).

Molluscicidal Properties

- Thiazolopyrimidines, a related chemical group, have been investigated for their molluscicidal properties, relevant in controlling schistosomiasis (El-bayouki & Basyouni, 1988).

Antifungal Agents

- Certain 4-nitroisothiazoles, structurally related to the target compound, have demonstrated significant antifungal activity in vitro (Albert, O'Brien, & Robins, 1980).

DNA Breakage in Bacteria

- Concentrations of nitrofuran derivatives, closely related to the target compound, have been shown to cause single-strand breaks in the DNA of Escherichia coli (McCalla, Reuvers, & Kaiser, 1971).

Antihypertensive Properties

- Derivatives of thiazole-5-carboxamide have been synthesized and evaluated for their potential as antihypertensive α-blocking agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Anti-Inflammatory and Analgesic Effects

- Benzothiazole derivatives with thiazole or oxazole substitutions have been synthesized and tested for anti-inflammatory and analgesic effects (Kumar & Singh, 2020).

Cancer Research

- The role of renal metabolism and excretion in 5-nitrofuran-induced uroepithelial cancer has been explored, providing insights into the carcinogenic potential of these compounds (Spry, Zenser, Cohen, & Davis, 1985).

Safety And Hazards

- No specific safety information available for this compound.

- Caution should be exercised during handling and use.

Orientations Futures

- Investigate its potential as an anti-inflammatory drug.

- Explore its effects on other biological pathways.

- Conduct toxicity studies and assess safety profiles.

Please note that further research is needed to fully understand its properties and applications12

Propriétés

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O4S/c1-6-2-3-7(14)11-10(6)15-13(22-11)16-12(18)8-4-5-9(21-8)17(19)20/h2-5H,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAXYSURWOGZKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)

![N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2504013.png)

![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)

![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)

![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)